2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride
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Overview
Description
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It features a sulfonyl fluoride group, which is a functional group of interest in various fields of chemistry due to its stability and reactivity. This compound is used in a variety of scientific research applications, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride typically involves the reaction of 4-phenyldiazenylaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: Under certain conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Known for its use in click chemistry and as a precursor to perfluorinated sulfonic acids.
Sulfonyl Chlorides: These compounds are similar in reactivity but differ in their stability and resistance to hydrolysis.
The uniqueness of this compound lies in its specific structure, which combines the properties of a sulfonyl fluoride with the reactivity of a diazenyl group, making it a versatile compound in various research applications.
Properties
IUPAC Name |
2-(4-phenyldiazenylanilino)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-21(19,20)11-10-16-12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOSYTPMOHUPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001041235 |
Source
|
Record name | Ethanesulfonyl fluoride, 2-[[4-[(1E)-2-phenyldiazenyl]phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001041235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889457-15-2 |
Source
|
Record name | Ethanesulfonyl fluoride, 2-[[4-[(1E)-2-phenyldiazenyl]phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001041235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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